![molecular formula C19H17Cl4N3O2 B2500350 2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide CAS No. 320417-82-1](/img/structure/B2500350.png)

2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

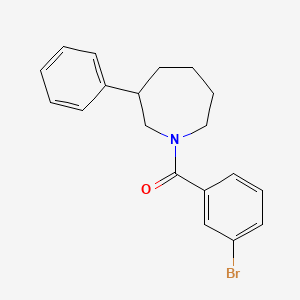

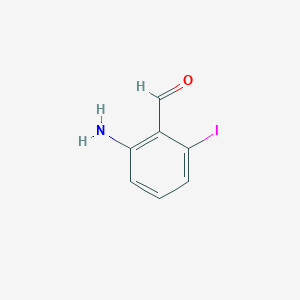

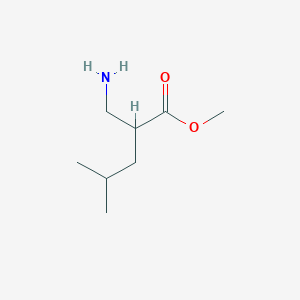

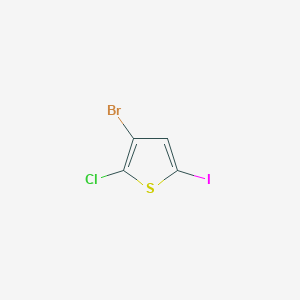

2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is a useful research compound. Its molecular formula is C19H17Cl4N3O2 and its molecular weight is 461.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Science and Materials Engineering

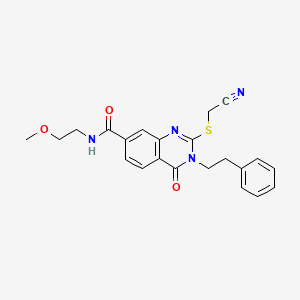

Self-Assembly and Recognition : Compounds with dimethylamino acrylamide structures have been explored for their ability to self-assemble into aggregates that can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This has implications for materials science, particularly in the design of selective transport systems and sensors (Sawada et al., 2000).

Responsive Polymers : Research has also delved into the synthesis and application of polymers containing dimethylamino acrylamide units for creating temperature-responsive materials. These polymers exhibit lower critical solution temperature (LCST) behavior, which can be manipulated through various chemical modifications, making them useful for a range of applications including drug delivery systems and smart coatings (Schmitz & Ritter, 2007).

Organic Synthesis and Catalysis

Synthesis of Heterocyclic Compounds : Derivatives of dimethylamino acrylamides have been utilized as precursors in the synthesis of various heterocyclic compounds. For example, they have been involved in producing pyrimidine-4(3H)-ones through cyclization reactions, highlighting their role in expanding the toolbox for synthesizing biologically relevant heterocycles (Sokolenko et al., 2017).

Polymerization Control : The controlled polymerization of (meth)acrylamides, including dimethylamino acrylamides, using atom transfer radical polymerization (ATRP) techniques, has been a subject of study. This research is crucial for developing polymeric materials with precise molecular weights and structures, which are essential for specific applications in biotechnology and materials science (Teodorescu & Matyjaszewski, 2000).

Sensing and Environmental Applications

Sensing and Removal of Metal Ions : Studies have explored the use of biocompatible macromolecular luminogens incorporating dimethylamino acrylamide units for the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These materials combine fluorescence sensing capabilities with environmental remediation potential, indicating their applicability in monitoring and treating metal-contaminated waters (Dutta et al., 2020).

Eigenschaften

IUPAC Name |

(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl4N3O2/c1-26(2)10-12(19(27)25-13-6-7-17(22)18(23)8-13)9-24-28-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3,(H,25,27)/b12-10-,24-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBUZKIJFANKBM-HKXUYBGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=NOCC1=C(C=CC=C1Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=N/OCC1=C(C=CC=C1Cl)Cl)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)